2-Bromo-5-chloro-4-methylaniline
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-Bromo-5-chloro-4-methylaniline involves several steps, including diazotization and Sandmeyer reactions, which are commonly used for the synthesis of halogenated anilines. For instance, 4-Bromo-2-chlorotoluene, a related compound, was synthesized from 4-bromo-2-nitrotoluene by reduction, diazotization, and subsequent Sandmeyer reaction, achieving an overall yield of 68% (Xue Xu, 2006). This methodology highlights the typical synthetic route that may be adapted for the synthesis of 2-Bromo-5-chloro-4-methylaniline.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Bromo-5-chloro-4-methylaniline has been extensively studied using various analytical techniques, including X-ray diffraction and density functional theory (DFT). For example, the Schiff base 2-[(2-Bromo-phenylimino)-methyl]-4-chloro-phenol and its Cu(II) complex were synthesized and characterized, demonstrating the potential for complex formation and providing insights into the molecular geometry of such compounds (G. Ya, 2011).
Chemical Reactions and Properties
Chemical reactions involving halogenated anilines can be complex and diverse. Palladium(0) catalyzed synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives via Suzuki Cross-Coupling Reaction demonstrates the reactivity of such compounds, allowing for the incorporation of various functional groups and highlighting the chemical versatility of bromo-chloro-methylanilines (Komal Rizwan et al., 2021).
Physical Properties Analysis
The physical properties of 2-Bromo-5-chloro-4-methylaniline derivatives, such as melting points, solubility, and crystalline structure, can be inferred from related compounds. For instance, the crystal structure and physical characteristics of similar Schiff base compounds provide valuable information on their stability, solubility, and potential applications (Wang et al., 2008).
Chemical Properties Analysis
The chemical properties of 2-Bromo-5-chloro-4-methylaniline, including its reactivity, stability under various conditions, and interactions with other chemical species, can be studied through its reactions and the resulting products. The synthesis and characterization of related compounds offer insights into the functional group transformations and reaction mechanisms that 2-Bromo-5-chloro-4-methylaniline may undergo (Jin Zi-lin, 2009).
Scientific Research Applications
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Synthesis of Iminophosphoranes
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Selective Amination of 3-Bromoquinoline
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Synthesis of Iminophosphoranes
- 2-Bromo-4-methylaniline has been used in the synthesis of iminophosphoranes . Iminophosphoranes are a class of compounds that are used in organic synthesis, particularly in the Staudinger reaction, which is a method for converting azides to amines or imines .
- The method of application or experimental procedures would involve reacting 2-Bromo-4-methylaniline with other reagents under controlled conditions to form the iminophosphorane. The exact procedures and parameters would depend on the specific reaction and should be carried out by trained professionals .
- The outcome of this application would be the successful synthesis of iminophosphoranes, which can then be used in further reactions .
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Selective Amination of 3-Bromoquinoline
- 2-Bromo-4-methylaniline participates in palladium-catalyzed selective amination of 3-bromoquinoline to yield 3-(2-bromo-4-methylphenylamino)quinoline .
- The method of application or experimental procedures would involve reacting 2-Bromo-4-methylaniline with 3-bromoquinoline in the presence of a palladium catalyst. The reaction conditions would need to be carefully controlled to ensure selective amination .
- The outcome of this application would be the formation of 3-(2-bromo-4-methylphenylamino)quinoline, a compound that could have potential applications in pharmaceuticals or materials science .
Safety And Hazards
properties
IUPAC Name |
2-bromo-5-chloro-4-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN/c1-4-2-5(8)7(10)3-6(4)9/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCBEYQOSOVMMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391563 | |
Record name | 2-bromo-5-chloro-4-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20391563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-chloro-4-methylaniline | |
CAS RN |
102170-52-5 | |
Record name | 2-Bromo-5-chloro-4-methylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102170-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-bromo-5-chloro-4-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20391563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-5-chloro-4-methylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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